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Compound Focus: Ertiprotafib

CAS No.: 251303-04-5

Cat. No.: S527391

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of both insulin and leptin signaling
pathways. By dephosphorylating the insulin receptor (IR) and insulin receptor substrate (IRS), it attenuates
insulin signaling, making it a prime therapeutic target for type 2 diabetes and obesity [1] [2]. Despite this

promise, developing selective and effective PTP1B inhibitors has been challenging [1].

Ertiprotafib is a small molecule that advanced to Phase II clinical trials for type 2 diabetes but was
discontinued due to insufficient clinical efficacy and dose-limiting adverse effects [3] [4] [2]. It is
characterized as a multi-target agent with inhibitory and agonist activities against several key proteins [5]
[6]. Research indicates its mechanism of PTP1B inhibition is atypical, involving induction of enzyme

aggregation rather than conventional active-site or allosteric inhibition [4].

Quantitative Activity Profile of Ertiprotafib

The table below summarizes the key quantitative pharmacological data for Ertiprotafib against its primary

targets:

Table 1: Summary of Ertiprotafib's Biological Activities [5] [6]
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Activity Reported Value (ICso

Target Notes / Other Reported Values
Type or ECso)

PTP1B Inhibition 1.6 pM Values range from 1.6 pM to 29 pM depending on
(ICs0) assay conditions [5].

IKK- Inhibition 400 nM Potency for IKK-f3 is significantly higher than for
(ICs0) PTP1B [5].

PPARa Agonism ~1 uM Functions as a dual agonist [5].
(ECso0)

PPARB Agonism ~1 uM Functions as a dual agonist [5].
(ECso0)

Experimental Protocols

Here are detailed methodologies for key experiments involving Ertiprotafib, as cited in the literature.

In Vitro PTP1B and IKK-f Inhibition Assay

This protocol is adapted from assays used to determine the ICso values for PTP1B and IKK-( [5] [6].

e Objective: To measure the half-maximal inhibitory concentration (ICso) of Ertiprotafib against PTP1B
and IKK-B enzymes.
e Materials:
o Recombinant human PTP1B and IKK-3Z enzymes.
o Ertiprotafib (e.g., HY-19383, MedChemExpress) dissolved in DMSO.
o PTP1B Substrate: p-nitrophenyl phosphate (pNPP).
o |IKK-B Substrate: A peptide containing the IkB phosphorylation motif.
o Assay Buffer: 10 mM HEPES, pH 7.4, 150 mM NacCl, 0.5 mM TCEP.
o ELISA plate reader capable of time-resolved fluorescence (TRF) and absorbance
measurements.
e Method:
o PTP1B Enzyme Kinetics:
= Incubate recombinant PTP1B with a range of Ertiprotafib concentrations (e.g., 0.001-
100 pM) and the substrate pNPP.
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= Measure the hydrolysis of pNPP to p-nitrophenol by monitoring the increase in
absorbance at 405 nm.

= Calculate the rate of reaction and determine the ICso from the dose-response curve.

o IKK-B Enzyme Kinetics:

= Incubate recombinant IKK- with Ertiprotafib (0.001-1 pM) and the specific peptide
substrate.

= Detect the phosphorylated peptide product using an ELISA-type assay with TRF
detection.

= Plot the signal against the inhibitor concentration to determine the ICso.

¢ Notes: The reported ICso for PTP1B is highly variable (1.6-29 uM) depending on assay conditions,
while the value for IKK-3 is more consistent at ~400 nM [5] [6].

In Vivo Efficacy Study in ob/ob Mice

This protocol describes the assessment of Ertiprotafib's effects on glucose metabolism and lipid levels in a

mouse model of diabetes [5] [6].

¢ Objective: To evaluate the anti-diabetic and anti-lipidemic effects of Ertiprotafib in vivo.
e Animals: Male ob/ob mice (leptin-deficient) or Zucker fa/fa rats.
e Formulation & Dosing:
o Ertiprotafib is suspended in an agueous vehicle of 2% Tween 80 and 0.5% methylcellulose
[5].
o Administer Ertiprotafib orally by gavage at a dose of 25 mgl/kg/day [5] [6].
o The treatment period in referenced studies was 4 days, but this can be extended.
¢ Key Measurements:
o Blood Glucose: Measure fasting blood glucose levels from tail vein blood using a glucometer.
o Serum Insulin: Quantify insulin levels using a commercial enzyme-linked immunosorbent
assay (ELISA) kit.
o Lipid Profiling: Measure serum triglycerides and free fatty acid levels using standard
biochemical assays.
o Oral Glucose Tolerance Test (OGTT): After a fast, administer a glucose challenge and
measure blood glucose at regular intervals to assess glucose disposal [5].
¢ Expected Results: Treatment with 25 mg/kg/day Ertiprotafib is expected to significantly lower
fasting blood glucose and insulin levels, improve glucose disposal during an OGTT, and substantially
reduce triglyceride and free fatty acid levels [5] [6].

Mechanism of Action: Induction of PTP1B Aggregation
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While initially classified as a PTP1B inhibitor, a 2020 study revealed an unconventional mechanism.
Biomolecular NMR spectroscopy and dynamic light scattering (DLS) showed that Ertiprotafib inhibits

PTP1B by inducing its aggregation in a concentration-dependent manner [4].

e Experimental Evidence:

o NMR Spectroscopy: Titration of Ertiprotafib into [2H,'°N]-labeled PTP1B caused widespread
line broadening and loss of signal intensity in 2D [*H,*>N] TROSY spectra, indicating protein
aggregation and a transition to a non-native state [4].

o Differential Scanning Fluorimetry (DSF): Unlike most stabilising drug-target interactions,
Ertiprotafib decreased the melting temperature (Tm) of PTP1B, indicating protein
destabilization [4].

o Dynamic Light Scattering (DLS): Directly confirmed an increase in the hydrodynamic radius
of PTP1B upon Ertiprotafib addition, consistent with the formation of large aggregates [4].

e Implications: This aggregation-based mechanism is likely the root cause of the insufficient clinical
efficacy and adverse effects that led to the discontinuation of its development [4].

PTP1B in Cellular Signaling

The diagram below illustrates the role of PTP1B in insulin and leptin signaling pathways and the multi-target

activity of Ertiprotafib.
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Research Applications and Conclusions

Ertiprotafib serves as a critical case study in drug discovery. Its multi-target profile and unique mechanism

of PTP1B inhibition via aggregation offer several insights and applications for ongoing research [4].

¢ A Tool for Understanding PTP1B Inhibition: It provides a reference point for studying
unconventional mechanisms of enzyme inhibition and highlights the importance of detailed
mechanistic studies, especially when DSF assays show target destabilization [4].

o Scaffold for Novel Inhibitors: Despite its failure, Ertiprotafib's structure has been used as a starting
point for pharmacophore-oriented scaffold hopping to design novel PTP1B inhibitors with
improved properties [7].

¢ Highlighting Key Challenges: The clinical failure of Ertiprotafib, along with other candidates,
underscores the major hurdles in PTP1B inhibitor development: achieving selectivity over the
highly homologous TCPTP and ensuring drug-like properties [1] [2] [8].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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To cite this document: Smolecule. [Introduction to Ertiprotafib and PTP1B]. Smolecule, [2026]. [Online

PDF]. Available at: [https://www.smolecule.com/products/b527391#ertiprotafib-ptplb-inhibition-ic50]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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